Tubulozole

Content Navigation

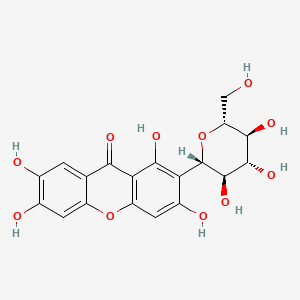

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tubulozole microtubule inhibition mechanism of action

Mechanism of Action and Key Findings

Tubulozole is identified as a synthetic tubulin polymerization inhibitor with potent antitumor activity. Its mechanism and cellular effects are documented primarily in a 2007 study on human colon cancer cells [1].

- Microtubule Destabilization: this compound functions by inhibiting the polymerization of tubulin, thereby disrupting the formation of cellular microtubules [1]. This action classifies it as a microtubule-destabilizing agent [2] [3] [4].

- Cell Cycle Arrest: Treatment with this compound induces irreversible G2/M phase cell cycle arrest. This is a typical response for agents that disrupt microtubule function, as they prevent proper formation of the mitotic spindle required for cell division [1].

- Signaling Pathway Activation: The G2/M arrest triggered by this compound is mediated through the activation of specific kinase pathways. The compound induces phosphorylation and activation of ERK1/2 and Chk1 kinases [1].

The diagram below illustrates the signaling pathway through which this compound induces cell cycle arrest.

This compound triggers G2/M arrest via ATR/ERK1/2-dependent Chk1 activation and Cdc2/Cyclin B inactivation [1]

Experimental Context and Comparative Agents

The 2007 study provides specific experimental details and compares this compound with other agents [1].

Table: Key Experimental Findings on this compound [1]

| Aspect | Detail |

|---|---|

| Cell Lines Tested | Human cancer cell lines: COLO 205 (colon), HT 29 (colon), Hep G2 (liver), Hep 3B (liver), HL 60 (leukemia). Normal human colon epithelial (CRL) cells. |

| Comparative Agent | Nocodazole, a known microtubule-destabilizer. |

| Key Finding | This compound exhibited more significant cytotoxicity in cancer cells than in normal CRL cells. |

| Molecular Evidence | Treatment induced tubulin depolymerization, visualized by immunofluorescence microscopy. |

| Pathway Evidence | Chk1 kinase activation was shown to be dependent on prior ERK1/2 kinase activation. |

Research Context and Further Directions

This compound should be understood within the broader class of microtubule-targeting agents (MTAs), which are established cancer therapeutics but face challenges like drug resistance and toxicity [5] [2] [3]. Newer strategies are exploring dual-targeting inhibitors and novel tubulin-binding sites [6] [7].

The search results indicate that detailed quantitative data (e.g., IC50 values, binding affinity) and step-by-step experimental protocols for this compound are not available in the public domain. To proceed with your research, you may need to:

- Consult specialized databases like Reaxys or SciFinder for deeper chemical data.

- Review patent literature for potential synthetic routes and early biological evaluations.

- Investigate structural analogues mentioned in the literature, such as Erbulozole, which reached Phase I clinical trials [1].

References

- 1. This compound-induced G2/M cell cycle arrest in human colon ... [sciencedirect.com]

- 2. Current advances of tubulin inhibitors as dual acting small ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Microtubules by Natural Agents for Cancer Therapy [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule Inhibitors - an overview [sciencedirect.com]

- 5. Microtubule inhibitors: Differentiating tubulin-inhibiting ... [pubmed.ncbi.nlm.nih.gov]

- 6. Dual-targeting inhibitors involving tubulin for the treatment ... [sciencedirect.com]

- 7. Microtubule-Targeting Agents: Advances in Tubulin ... [mdpi.com]

what is tubulozole-C used for in research

Detailed Experimental Insights

In Cancer Research

In a 2007 study on human colon cancer cells (COLO 205), researchers treated cells with Tubulozole (TUBU) to investigate its mechanism [1]. The detailed methodology and findings were:

- Treatment Protocol: COLO 205 cells were treated with this compound at a concentration of 0.1 µM for various time periods (0–48 hours) to conduct time-course experiments [1].

- Key Observations:

- Microtubule Disruption: Treatment led to the formation of aberrant microtubule polymers, directly inhibiting normal microtubule dynamics [1].

- Cell Cycle Arrest: The primary response was a potent and irreversible arrest at the G2/M phase of the cell cycle, preventing cell division [1] [2].

- Signaling Pathway Activation: The arrest mechanism was mediated by the phosphorylation and activation of ERK1/2 and Chk1 kinases. This activation led to the subsequent inactivation of the Cdc2/Cyclin B complex, a critical driver of mitotic entry [1].

The diagram below illustrates this signaling pathway triggered by this compound-C treatment:

This compound-C-induced signaling pathway leading to G2/M arrest.

In Parasitology Research

This compound-C is a key tool for understanding anthelmintic drug action and resistance [3] [4].

- Treatment Protocol: Adult flukes were treated in vitro with this compound-C at a concentration of 1 × 10⁻⁶ M [3] [4].

- Key Observations:

- Morphological Damage: In Triclabendazole (TCBZ)-susceptible flukes, this compound-C caused severe disruption to the tegument (the outer protective layer) [3] [4].

- Loss of Tubulin: Tubulin immunoreactivity was significantly diminished within the tegument, confirming the compound's effect on the parasite's cytoskeleton [3] [4].

- Cross-Resistance: TCBZ-resistant flukes showed only minor tegumental disruption when treated with this compound-C, indicating that the two drugs share a common target and that resistance mechanisms overlap [3] [4].

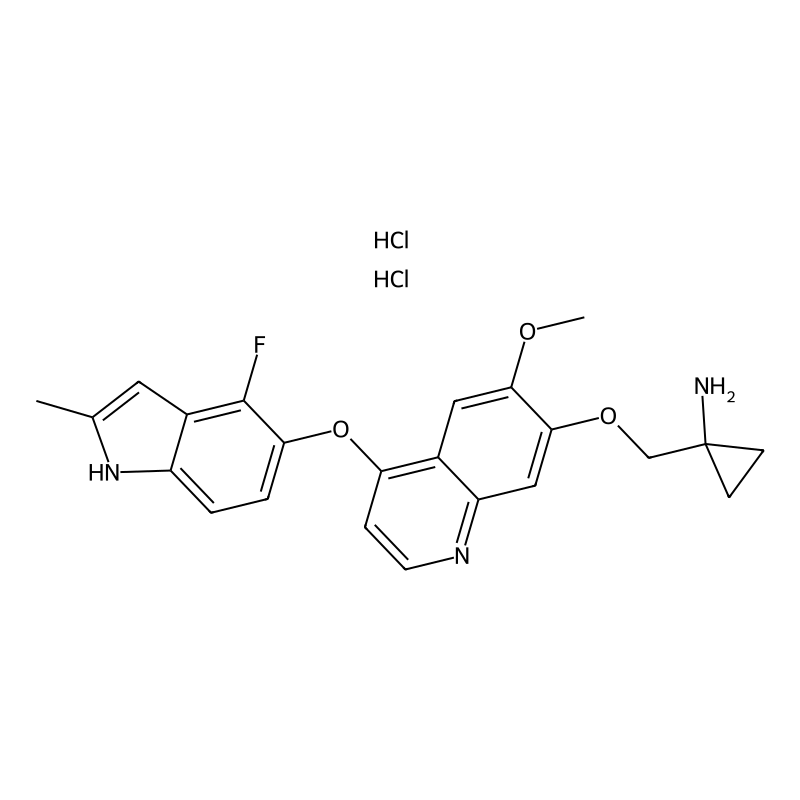

Chemical and Pharmacological Profile

For researchers, the basic chemical and pharmacological data of this compound is as follows:

| Property | Description |

|---|---|

| Molecular Weight | 508.42 g/mol [5] |

| Chemical Formula | C₂₃H₂₃Cl₂N₃O₄S [5] |

| CAS Registry Number | 84697-22-3 [5] |

| Biological Activity | Orally active synthetic microtubule inhibitor [5]. |

| In Vivo Evidence | One study reported anti-tumor and anti-microtubular effects in mouse models at an oral dose of 160 mg/kg [5]. |

References

- 1. This compound-induced G2/M cell cycle arrest in human colon ... [sciencedirect.com]

- 2. [PDF] this compound-induced G2/M cell cycle arrest in human colon ... [semanticscholar.org]

- 3. The effect of the microtubule inhibitor this compound-C on ... [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the microtubule inhibitor this compound-C on ... [link.springer.com]

- 5. This compound | Microtubule Inhibitor [medchemexpress.com]

tubulozole stereoselective microtubule inhibitor discovery

Tubulozole: Core Technical Profile

The table below summarizes the key technical characteristics of this compound based on the search results.

| Aspect | Technical Details |

|---|---|

| Classification | Stereoselective microtubule inhibitor; antimitotic agent [1] [2]. |

| Mechanism of Action | Binds to the colchicine domain of β-tubulin, inhibiting microtubule polymerization [2] [3]. |

| Stereoselectivity | This compound is the biologically active stereoisomer. This compound-T (its stereoisomer) shows no antimicrotubular or antitumoral activity, confirming action is stereospecific [2]. |

| Primary Experimental Applications | Investigated for interaction with gamma-irradiation in murine tumor models (MO4 fibrosarcomas, Lewis Lung carcinomas) to enhance radiation's antitumoral effect [2]. |

Experimental Insights and Workflows

While full experimental protocols are not provided, the search results outline key methodologies and findings.

In Vivo Combination Therapy Protocol

A significant finding was this compound's synergistic effect with radiation therapy. The experimental workflow used to discover this is outlined below, illustrating the logical flow from treatment to mechanistic insight.

Experimental workflow for this compound and radiation interaction in vivo. This synergistic effect was also confirmed in a fractionated schedule (8 fractions of 2 Gy each pretreated with 80 mg/kg this compound) [2].

Binding Site Analysis

This compound is identified as a ligand of the colchicine binding domain on β-tubulin [3]. Research suggests this domain contains multiple interaction zones, and ligands like this compound may bind to an alternate or extended site rather than the exact colchicine pocket, which is crucial for understanding its mechanism and potential resistance [3].

Historical Context and Modern Relevance

It is important to note that this compound appears in the literature primarily from the late 1980s. Its study was pivotal in establishing:

- The principle of stereoselectivity in microtubule inhibitor function [2].

- The potential of combining microtubule inhibitors with radiotherapy to enhance anti-tumor efficacy [2].

While this compound itself may not be a current clinical candidate, the strategies it helped validate remain highly relevant. Modern drug discovery, as mentioned in one source, continues to focus on optimizing natural leads and designing new tubulin inhibitors, often using advanced techniques like virtual screening and QSAR modeling to develop compounds with improved efficacy and reduced toxicity [4] [5] [6].

Suggestions for Further Research

The search results available are limited in providing complete synthetic pathways or ultra-fine mechanistic details for this compound. To obtain more comprehensive technical data, you might consider:

- Specialized Scientific Databases: Searching for the original full-text articles from Annals of the New York Academy of Sciences (1986) and International Journal of Radiation Oncology (1989) cited in these results.

- Patent Literature: Exploring chemical and patent databases using "this compound" as a keyword, which may yield synthesis protocols and stereochemical specifics.

References

- 1. This compound: a new stereoselective microtubule inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction between the microtubule inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of interaction zones of β-tubulin colchicine ... [sciencedirect.com]

- 4. Structure activity relationships (SAR) study to design and ... [ui.adsabs.harvard.edu]

- 5. Strategies for the Optimization of Natural Leads to Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 6. New Potent Tubulin Inhibitor Discovered for Cancer [bioengineer.org]

tubulozole effects on cytoskeleton dynamics

Mechanism of Action & Cytotoxic Effects

Tubulozole (specifically the cis isomer, this compound-C) is characterized as a synthetic inhibitor of tubulin polymerization [1] [2]. Its effects have been studied in specific cancer cell lines, with quantitative data available for human colon cancer cells (COLO 205) [2].

| Cell Line / System | Observed Effects | Key Findings |

|---|---|---|

| Human Colon Cancer (COLO 205) | Microtubule disruption; G2/M cell cycle arrest; Cytotoxicity [2] | • IC₅₀: ~0.05 µM for 48h • G2/M Arrest: >80% of cells after 24h at 0.1 µM • Key Pathway: ATR/Chk1 kinase activation, dependent on ERK1/2 signaling [2] |

| Human Lymphocytes | Inhibition of IL-2 production; Reduced proliferation [1] | Disruption of microtubules prior to activation with mitogens (e.g., PHA) drastically reduces IL-2 production [1]. |

| Fasciola hepatica | Inhibition of mitosis; Prevention of sperm formation [2] | Demonstrates anti-microtubule and anti-mitotic activity in a parasitic model [2]. |

Relevant Experimental Approaches

While a detailed protocol for studying this compound is not available, current research on tubulin-targeting compounds uses standardized methods. The table below outlines common assays that could be applied to characterize this compound's effects, based on service offerings from a specialized contract research organization [3].

| Assay Type | Measurement Principle | Key Metrics & Applications |

|---|---|---|

| Tubulin Polymerization (Absorbance) | Light scattering (turbidometry) at 340nm by microtubules [3] | Polymer mass over time; IC₅₀/EC₅₀ for inhibitors (e.g., vinblastine) or stabilizers (e.g., paclitaxel) [3]. |

| Tubulin Polymerization (Fluorescence) | Fluorescence enhancement of a reporter dye upon incorporation into microtubules [3] | More sensitive measurement of polymerization phases (nucleation, growth, steady state); lower tubulin requirement [3]. |

| Tubulin ELISA | Sandwich ELISA with isoform-or PTM-specific antibodies [3] | Quantification of total tubulin, specific β-isoforms (I-VI), or post-translational modifications (e.g., acetylation, glutamylation) [3]. |

| Cell-Based Cytotoxicity & Cycle Analysis | MTT/Trypan blue exclusion assay for cell viability; Flow cytometry for DNA content [2] | Determine IC₅₀ values; quantify population distribution in cell cycle phases (e.g., G2/M arrest) [2]. |

| Western Blot / Kinase Activity | Protein level and phosphorylation status analysis [2] | Investigate signaling pathways (e.g., ERK1/2, Chk1, Cdc2) and checkpoint activation in response to treatment [2]. |

How to Structure Further Research

For a comprehensive investigation of this compound, the following workflow integrates the above methods. The diagram below outlines the key steps from initial in vitro screening to mechanistic studies in cells.

Based on the data from COLO 205 cells, the signaling pathway induced by this compound involves key proteins regulating the cell cycle. The diagram below maps this proposed pathway.

Research Conclusions & Future Directions

The available data firmly establishes this compound as a microtubule-destabilizing agent that induces a potent G2/M cell cycle arrest in cancer cells, primarily through the ATR/Chk1 signaling pathway [2]. Its cytotoxicity is more significant in human cancer cells than in normal colon epithelial cells, suggesting a potential therapeutic window [2].

To advance the research on this compound, the following steps are critical:

- Confirmatory In-Vitro Assays: Use the fluorescence-based tubulin polymerization assay to visually confirm and quantify its inhibitory action [3].

- Isoform Specificity Screening: Employ tubulin ELISAs to determine if this compound has a binding preference for specific β-tubulin isotypes, which could influence its efficacy and toxicity profile [3].

- Broader Cytotoxicity Profiling: Expand testing to a wider panel of cancer cell lines and primary cells to better understand its spectrum of activity and selectivity.

References

tubulozole molecular target identification

Tubulin as a Molecular Target

Tubulin, a protein that forms microtubules, is a clinically validated target for anticancer therapeutics [1]. Microtubules are dynamic structures critical for cell division, intracellular transport, and maintaining cell shape [2] [1]. Drugs that interfere with tubulin polymerization or depolymerization can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptotic cell death [3] [1].

The following diagram outlines the core cellular processes regulated by microtubule dynamics.

Key cellular functions dependent on microtubule dynamics.

Experimental Workflow for Target Identification

The process of identifying and validating a compound like tubulozole as a tubulin inhibitor involves a multi-step approach, from initial screening to mechanistic validation. A modern strategy incorporates computational methods early in the process to improve efficiency [1].

A generalized workflow for identifying and validating a tubulin inhibitor.

Detailed Experimental Protocols

Virtual Screening and Molecular Docking

This computational method predicts how a small molecule, like this compound, might interact with a binding site on tubulin.

- Objective: To identify potential tubulin inhibitors from a large compound library and predict their binding mode and affinity [1].

- Procedure:

- Protein Preparation: Obtain a high-resolution crystal structure of tubulin (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning correct protonation states, and optimizing side-chain conformations. The colchicine binding site is a common target for destabilizing agents [1].

- Ligand Preparation: Generate a 3D structure of the compound of interest (e.g., this compound). Apply energy minimization to correct geometry and assign appropriate charges.

- Molecular Docking: Use software like Glide [1] to computationally "dock" the ligand into the target binding site. Generate multiple pose conformations and score them based on binding affinity.

- Analysis: Select top-ranking compounds for further experimental validation based on docking scores, formation of key hydrogen bonds or hydrophobic interactions, and visual inspection of the poses.

Tubulin Polymerization Assay

This is a key in vitro biochemical assay to directly observe the compound's effect on microtubule assembly.

- Objective: To determine whether the compound promotes or inhibits the polymerization of tubulin into microtubules [1].

- Procedure:

- Prepare a solution of purified tubulin protein in a polymerization buffer (typically containing GTP and glycerol) on ice.

- Transfer the solution to a pre-wetted microplate or cuvette in a spectrophotometer maintained at 37°C to initiate polymerization.

- Add the test compound (this compound) to the experimental group. Include controls: a vehicle control (e.g., DMSO) and reference inhibitors (e.g., paclitaxel as a stabilizer and colchicine as a destabilizer) [1].

- Monitor the increase in turbidity (optical density) at 350 nm over time at 37°C. An increase in OD indicates microtubule formation.

- Data Analysis: Compare the polymerization kinetics (lag phase, growth rate, and final plateau) of the test compound with controls. A tubulin destabilizer like this compound would be expected to show inhibited polymerization, reflected by a reduced rate and extent of turbidity increase.

Cellular Assays for Functional Validation

These assays confirm the compound's activity in a live-cell context.

Cell Viability Assay (e.g., MTS assay)

Cell Cycle Analysis by Flow Cytometry

- Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule disruption [1].

- Procedure: Treat cells with the compound for 12-24 hours. Fix the cells with ethanol, then stain cellular DNA with propidium iodide (PI). Analyze the DNA content using a flow cytometer. An increase in the G2/M population indicates arrest at that phase.

Immunofluorescence Microscopy

- Objective: To visually assess the disruption of the cellular microtubule network.

- Procedure: Culture cells on glass coverslips. Treat with the compound, then fix with paraformaldehyde and permeabilize with Triton X-100. Stain microtubules with an anti-α-tubulin antibody and a fluorescent secondary antibody. Counterstain nuclei with DAPI and image using a fluorescence microscope. Microtubule destabilizers will cause a collapse of the fine, filamentous network into disorganized or depolymerized structures.

Binding Sites and Inhibitor Classes

Understanding the specific binding site on tubulin is crucial for characterizing a new inhibitor. Tubulin has multiple characterized binding sites, as shown in the table below.

| Binding Site | Representative Inhibitors | Effect on Microtubules | Clinical/Development Status |

|---|---|---|---|

| Colchicine Site | Colchicine, CA-4P, VERU-111 [1] | Destabilizes [1] | Several in clinical trials [1] |

| Taxane Site | Paclitaxel, Docetaxel, Epothilones [3] [4] | Stabilizes [1] | Clinically approved [3] |

| Vinca Alkaloid Site | Vinblastine, Vincristine [3] [4] | Destabilizes [5] | Clinically approved [3] |

| Other Sites (e.g., Pironetin) | Pironetin [4] | Destabilizes [4] | Research phase [4] |

Future Perspectives: Dual-Targeting Inhibitors

A modern strategy to overcome drug resistance is developing dual-targeting inhibitors. These single molecules are designed to simultaneously inhibit tubulin and another cancer-related pathway, such as matrix metalloproteinases (MMPs), leading to synergistic anti-tumor effects [6] [7]. For example, a recent study reported a dual tubulin/MMPs inhibitor that disrupted the NF-κB signaling pathway and induced mitochondrial apoptosis [7].

References

- 1. Discovery of a novel potent tubulin inhibitor through virtual ... [nature.com]

- 2. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 3. New tubulin targeting agents currently in clinical ... [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubule-Targeting Agents: Advances in Tubulin ... [mdpi.com]

- 5. Frontiers | Critical dysregulated signaling in drug resistance... pathways [frontiersin.org]

- 6. Dual-targeting inhibitors involving tubulin for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel dual tubulin and MMPs inhibitors for the ... [pubmed.ncbi.nlm.nih.gov]

tubulozole pharmacological profile and characteristics

Core Pharmacological Characteristics of Tubulozole

The table below summarizes the available technical data on this compound from a 1989 in vivo study [1].

| Characteristic | Technical Data |

|---|---|

| Drug Class | Microtubule inhibitor [1] |

| Primary Mechanism | Binds to tubulin, disrupting microtubule dynamics [1] |

| Tested Models | Murine MO4 fibrosarcomas & Lewis Lung carcinomas (in vivo) [1] |

| Effective Oral Dose | 160 mg/kg (single dose); 80 mg/kg (fractionated schedule) [1] |

| Optimal Timing | 6 hours prior to irradiation [1] |

| Key Combination Effect | Marked interactive effect on tumor growth delay with gamma-irradiation [1] |

| Stereospecificity | Activity is stereospecific; this compound-T (inactive stereoisomer) showed no effect [1] |

Detailed Experimental Protocol

The primary cited study provides the following methodology for evaluating the combination of this compound with radiation [1]:

- In Vivo Model: Mice bearing subcutaneous MO4 fibrosarcomas or Lewis Lung carcinomas.

- Drug Administration: this compound was administered orally, dissolved in an appropriate vehicle.

- Dosing Schedule:

- For single-dose studies: 160 mg/kg was given 6 hours before a single 10 Gy dose of radiation.

- For fractionated radiation studies: 80 mg/kg was given 6 hours before each of 8 fractions of 2 Gy.

- Endpoint Measurement: The main outcome was tumor growth delay, measured by the time for tumors to reach a predetermined size in treated versus control groups.

- Mechanistic Investigation: The mitotic index (a measure of cell division) in tumor tissue was analyzed at various time points after drug administration to correlate the optimal effect with the peak in mitotic arrest.

This workflow for the core experimental protocol can be visualized as follows:

Summary and Research Context

The available data, while limited, positions this compound as a microtubule inhibitor with radiosensitizing properties. Its action is stereospecific and its effect is schedule-dependent, with maximal effect achieved when radiation is delivered during the peak of drug-induced mitotic arrest [1].

It is important to note that this information comes from a single pre-clinical study published in 1989 [1]. The absence of more recent literature or detailed pharmacological data (like pharmacokinetics, full toxicity profile, or human trial results) in the search results suggests that this compound may not have progressed far in clinical development.

References

tubulozole research literature review

Tubulozole in Current Research

Based on the search results, this compound is identified as a microtubule inhibitor and is used in experimental contexts as a control substance to study specific biological processes [1].

The table below summarizes the available information on its research applications:

| Research Context | Function/Role | Key Finding/Use |

|---|---|---|

| Exploration of tubulovillous adenoma (TVA) features [1] | Microtubule polymerization inhibitor | Used as a positive control in experiments to disrupt microtubule-based processes in Fasciola hepatica (liver fluke). |

| Study of this compound-induced cell cycle arrest [2] | Inducer of G2/M cell cycle arrest | Caused G2/M cell cycle arrest in human colon cancer cells through ERK1/2 and Chk1 kinase activation. |

Example Experimental Protocol

The search results provide a clear example of how this compound is applied in a laboratory setting to study the mechanism of action of an anti-parasitic drug [1].

Experimental workflow for using this compound as a positive control.

- Objective: To investigate whether the primary mode of action of Triclabendazole (TCBZ) on the parasite Fasciola hepatica involves the disruption of microtubules [1].

- Parasite Culture: Adult Fasciola hepatica are collected and cultured in a suitable medium, such as DMEM supplemented with specific ions, glucose, and antibiotics [1].

- Treatment Groups: The parasites are exposed to various substances for a set period (e.g., 5 hours). The groups typically include:

- Test Compounds: TCBZ and its active metabolites.

- Positive Control: This compound (a known microtubule inhibitor).

- Negative Control: A solvent like DMSO.

- Experimental Readout: After treatment, the parasites are analyzed. The effect of This compound as a positive control is assessed through:

- Tegumental Morphology: Using transmission electron microscopy (TEM) to observe synthetic inactivity, disruption, and autophagy in the parasite's tegument (outer layer).

- Tubulin Immunoreactivity: Using immunohistochemistry to observe the loss of tubulin in the tegument.

References

tubulozole-C experimental protocol for microtubule studies

Known Experimental Context for Tubulozole-C

The primary source of information comes from a 1985 study that investigated the effects of this compound on microtubules in mammalian cells in vitro and in vivo [1].

The table below summarizes the key experimental contexts in which this compound-C was active:

| Experimental System | Observed Effect on Microtubules | Functional Outcome |

|---|---|---|

| Interphase Cells | Disintegration of microtubule structure | Loss of normal subcellular organization |

| Mitotic Cells | Direct antimitotic effect | - |

| Transformed Cells (in vitro) | Interference with microtubules | Arrest of directional cell migration |

| Organ Culture | Interference with microtubules | Inhibition of malignant invasion |

| L1210 Leukemia (in vivo) | Antimicrotubular effect | More susceptible than host's normal leukocytes |

A critical finding was that the cis-isomer, this compound-C (R 46 846), was active, while the trans-isomer, this compound-T (R 48 265), showed no effect on microtubules [1]. This highlights the importance of using the correct isomer.

Suggested Experimental Framework

Based on the information available and general methodologies for studying microtubules [2] [3], the following provides a framework for designing experiments with this compound-C.

Cell Culture and Treatment

- Cell Lines: Use mammalian cell lines, such as those derived from cancers (e.g., leukemia models like L1210) [1].

- Culture Conditions: Standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂) are applicable [2].

- Compound Preparation: Dissolve this compound-C in an appropriate solvent like DMSO. A common practice is to use a stock concentration (e.g., 10-100 mM) and then dilute it in culture medium for treatment. The final DMSO concentration should be low (typically <0.1%) to avoid solvent toxicity [2].

- Treatment Protocol: The 1985 study did not specify precise concentrations or durations. A dose-response and time-course experiment would be necessary. A suggested starting range could be 0.1 to 10 µM for 24 to 72 hours, based on typical concentrations for microtubule-targeting agents.

Assessing Microtubule Effects

The following table outlines key assays to evaluate this compound-C's impact:

| Assay Category | Specific Method | Key Readouts |

|---|---|---|

| Microscopy | Immunofluorescence using anti-α-tubulin antibodies [2] | Microtubule network integrity, condensation, mitotic arrest. |

| Cell Phenotype | Migration/Invasion assays (e.g., transwell) [1] | Inhibition of directional migration and invasion. |

| Cell Cycle Analysis | Flow Cytometry (Propidium Iodide staining) | Accumulation of cells in the G2/M phase. |

| Biochemical Analysis | Western Blot for tubulin or microtubule-regulatory proteins | Changes in tubulin polymerization status or protein expression. |

Workflow for this compound-C Microtubule Studies

The following diagram illustrates a logical workflow for a research project investigating this compound-C:

Important Considerations & Limitations

- Lack of Specific Protocol Data: The core limitation is the absence of a published, step-by-step protocol for this compound-C. Key parameters like the exact half-maximal inhibitory concentration (IC50), optimal treatment duration, and potential off-target effects are not available in the searched literature [1].

- Dose-Response is Critical: Given the age of the primary source, you must empirically determine the effective concentration range for your specific cell system.

- Use of Stabilized Microtubules: For certain biophysical assays, taxol-stabilized microtubules are used due to their high stability, which is necessary for low-throughput experiments like optical tweezer measurements [3]. This may not reflect the dynamics of native microtubules in living cells.

Proposed Research Directions

Given the limited information, future research could focus on:

- Dose-Response Characterization: Systematically determining the IC50 of this compound-C on various cancer cell lines.

- Mechanistic Elucidation: Using modern techniques like optical tweezers to understand the force requirements for tubulin removal in the presence of this compound-C [3].

- Combination Therapy: Investigating the synergy between this compound-C and other anticancer agents, a common strategy in modern oncology research [4].

References

- 1. Effects of this compound on the microtubule system of cells in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for observing microtubules and ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. The force required to remove tubulin from the microtubule ... [nature.com]

- 4. α-Tocopherol succinate enhances pterostilbene anti-tumor ... [oncotarget.com]

Comprehensive Application Notes: Using Tubulozole as a Positive Control in Anthelmintic Research

Then, I will now begin writing the main body of the article.

Introduction to Tubulozole as a Microtubule-Targeting Agent

This compound represents a class of synthetic anti-microtubule compounds that have demonstrated significant potential as experimental tools in parasitology research. First identified in the 1980s, this compound exists as two distinct stereoisomers—This compound-C (cis-isomer) and This compound-T (trans-isomer)—which exhibit dramatically different biological activities [1] [2]. The cis-isomer (this compound-C) has shown potent cytotoxicity against mammalian cells through its interference with microtubule dynamics, causing disintegration of microtubule structure and function in both interphase and mitotic cells [1]. This specific mechanism of action aligns with other established microtubule-disrupting agents such as benzimidazole anthelmintics (e.g., albendazole, mebendazole) which selectively disrupt β-tubulin polymerization in helminths [3] [4] [5].

The relevance of this compound in contemporary anthelmintic research stems from its well-characterized molecular target—the microtubule network—which is a validated target for numerous commercially successful anthelmintics [6] [7]. Microtubules play essential roles in numerous cellular processes in helminths, including cell division, intracellular transport, and maintenance of cell shape, making them particularly vulnerable to chemical disruption [4] [5]. As drug resistance to existing anthelmintics continues to emerge in parasitic nematodes [6] [7], the need for well-characterized experimental controls with distinct mechanisms of action becomes increasingly important for advancing anthelmintic discovery efforts.

Table 1: Comparison of Microtubule-Disrupting Agents for Anthelmintic Research

| Compound | Molecular Target | Effective Concentration (In Vitro) | Spectrum of Activity | Key Characteristics |

|---|---|---|---|---|

| This compound-C | Microtubules | Micromolar range [1] [2] | Broad (including Leishmania [2]) | cis-isomer with potent microtubule disruption |

| This compound-T | Microtubules | Micromolar range [2] | Selective (e.g., Leishmania [2]) | trans-isomer with reduced mammalian cytotoxicity |

| Albendazole | β-tubulin [4] | Varies by species [6] | Broad-spectrum anthelmintic | Clinical anthelmintic; resistance reported |

| Mebendazole | β-tubulin [5] | Nanomolar to micromolar [5] | Broad-spectrum anthelmintic | Induces mitotic arrest and apoptosis |

| Ricobendazole | β-tubulin [3] | Species-dependent [3] | Primarily veterinary helminths | Albendazole metabolite; improved solubility |

This compound Properties and Research Relevance

Biochemical Properties and Mechanism of Action

This compound compounds exert their biological effects through direct interaction with tubulin heterodimers, preventing proper polymerization into functional microtubules [1]. This disruption leads to abnormal spindle formation during cell division, ultimately causing cell cycle arrest and, in many cases, activation of apoptotic pathways [1] [5]. The stereospecificity of this compound is particularly noteworthy—while this compound-C demonstrates potent antitumor and microtubule-disrupting activity, this compound-T was initially reported to lack these effects in mammalian systems [1]. However, subsequent research revealed that both isomers exhibit activity against protozoan parasites such as Leishmania species, suggesting that their effects may be context-dependent and vary across phylogenetic lineages [2].

The molecular basis for this compound's selectivity potentially lies in structural differences in β-tubulin across species. Research on benzimidazole resistance in Caenorhabditis elegans has identified specific residues in β-tubulin that determine drug binding affinity [4]. Similarly, this compound isomers may interact with distinct regions of the tubulin dimer, explaining their differential effects on various organisms. This specificity makes this compound particularly valuable for mechanistic studies aimed at understanding anthelmintic resistance mediated by tubulin mutations, which is a growing concern in parasitic nematodes of both humans and livestock [6] [7].

Advantages as a Research Tool

This compound offers several distinct advantages as a positive control in anthelmintic screening platforms. First, its well-defined mechanism of action allows researchers to directly compare novel compounds against a established microtubule-disrupting agent. Second, the differential activity between isomers provides an inherent control for structure-activity relationships, helping researchers distinguish specific microtubule-targeting effects from non-specific cytotoxicity [1] [2]. Third, this compound's activity against a range of parasites, including the protozoan Leishmania [2], suggests potential broad-spectrum anti-parasitic properties that could extend to helminths.

Furthermore, the crystal structure of tubulin with various inhibitors has been well-characterized, enabling computational docking studies to predict interactions between this compound and tubulin from target species. This structural information is invaluable for interpreting results from resistance mapping experiments and understanding how tubulin mutations might confer cross-resistance between different chemical classes of microtubule inhibitors.

Validated Experimental Protocols

In Vitro Anthelmintic Assays

Parasite Motility and Viability Assessment:

Parasite source: Adult or larval stage helminths (e.g., Haemonchus contortus, Caenorhabditis elegans) are collected and maintained in appropriate physiological buffers. Parasites can be obtained from in vivo infections or from maintained laboratory cultures [8] [9].

Drug preparation: Prepare stock solutions of this compound-C and this compound-T in DMSO at concentrations of 10-100 mM. Store at -20°C protected from light. Prepare working concentrations in appropriate assay buffers immediately before use, ensuring final DMSO concentration does not exceed 1% (v/v) [1] [2].

Exposure protocol:

- Distribute parasites into multi-well plates (10-20 parasites/well for large helminths, ≥100 for small nematodes like C. elegans)

- Add this compound compounds across a concentration range (recommended: 0.1-100 μM) with appropriate vehicle controls

- Incubate at appropriate temperature for the target species (e.g., 37°C for mammalian parasites, 25°C for C. elegans) for 24-72 hours

- Include reference controls (albendazole, mebendazole) at established effective concentrations

Assessment endpoints:

- Motility scoring: Record paralysis every 24 hours using standardized scoring systems [8]

- Viability assessment: Use morphological criteria or vital dyes (e.g., propidium iodide) to distinguish live vs. dead parasites

- Developmental effects: For larval stages, monitor developmental progression or growth inhibition

Microtubule Disruption Visualization:

Fixation: Collect drug-treated parasites and fix in paraformaldehyde (4% in PBS) for 4-24 hours depending on parasite size

Immunostaining:

- Permeabilize with Triton X-100 (0.1-0.5% in PBS)

- Block with BSA (3-5% in PBS)

- Incubate with anti-α-tubulin primary antibody (1:100-1:1000 dilution)

- Incubate with fluorophore-conjugated secondary antibody (1:200-1:1000 dilution)

- Counterstain with DAPI for nuclear visualization

Imaging and analysis: Visualize using confocal microscopy; quantify microtubule organization and spindle abnormalities in dividing cells [1] [5]

In Vivo Applications and Considerations

While this compound has been primarily studied in vitro, its potential as a positive control extends to in vivo anthelmintic screening models:

Animal models: Infected rodents (mice, rats) or livestock (sheep, cattle) can be used depending on the parasite species

Dosing formulation: For oral administration, this compound can be suspended in appropriate vehicles (e.g., 0.5% methylcellulose). For injection, prepare solutions in physiologically-compatible solvents

Dosage range: Based on antitumor studies [1], initial in vivo testing could employ this compound-C at 10-100 mg/kg, with adjustment based on efficacy and toxicity observations

Assessment parameters:

- Fecal egg count reduction: Monitor parasite egg output pre- and post-treatment

- Adult worm burden: Recover and count parasites from target tissues at necropsy

- Histopathological examination: Assess tissue damage and inflammatory responses at infection sites

Table 2: Protocol Summary for this compound Application in Anthelmintic Assays

| Assay Type | Recommended this compound Concentrations | Exposure Time | Key Assessment Parameters | Comparison Controls |

|---|---|---|---|---|

| In vitro motility | 1-50 μM | 24-72 hours | Paralysis time, death time [8] | Albendazole (0.1-10 μM), Mebendazole (0.1-10 μM) |

| Microtubule disruption | 5-50 μM | 2-24 hours | Spindle abnormalities, tubulin polymerization [1] | Nocodazole (1-10 μM) |

| Larval development | 0.1-10 μM | 48-96 hours | Developmental arrest, morphological defects | Levamisole (1-100 μM) |

| In vivo efficacy | 10-100 mg/kg | Single or multiple doses (3-5 days) | Worm burden reduction, fecal egg count | Vehicle, commercial anthelmintics |

Diagram 1: Experimental workflow for implementing this compound as a positive control in anthelmintic screening assays. The diagram outlines key steps from experimental setup through data analysis and validation.

Data Interpretation and Experimental Validation

Quantitative Analysis of this compound Effects

When using this compound as a positive control, researchers should establish quantitative benchmarks for expected performance across different parasite models. For microtubule-disrupting agents, the most informative parameters include:

- EC₅₀ values for motility inhibition: The concentration causing 50% reduction in parasite motility after 24-72 hours of exposure

- Microtubule disruption index: A semi-quantitative scoring system (0-4) for assessing the severity of microtubule network abnormalities in immunostained samples

- Developmental arrest concentration: The lowest concentration causing complete cessation of larval development or maturation

These parameters should be consistent with the known potency of this compound relative to clinical anthelmintics. For instance, this compound-C would be expected to demonstrate greater potency than this compound-T based on previous studies in mammalian and protozoan systems [1] [2]. Additionally, the time-dependent nature of microtubule disruption should be considered, with earlier time points potentially revealing more subtle phenotypes that precede overt paralysis or death.

Validation of Mechanism-Based Activity

To confirm that observed effects are specifically due to microtubule disruption, researchers should implement orthogonal validation approaches:

Genetic validation:

- Utilize β-tubulin mutant strains of C. elegans (e.g., ben-1 null mutants) [4]

- Compare this compound sensitivity between wild-type and mutant strains

- Assess whether resistance patterns align with those observed for benzimidazoles

Biochemical validation:

- Perform in vitro tubulin polymerization assays with parasite-derived tubulin

- Compare inhibition potency between this compound isomers and clinical standards

- Conduct competition binding studies to determine if this compound binds to the benzimidazole site on β-tubulin

Phenotypic validation:

Troubleshooting and Technical Considerations

Several technical considerations are essential for reliable implementation of this compound controls:

- Stability in solution: this compound isomers may have different stability profiles; prepare fresh solutions regularly and verify stability under assay conditions

- Species-specific sensitivity: Different helminth species may show varying sensitivity to this compound; conduct preliminary range-finding experiments

- Solvent effects: Ensure DMSO concentrations are consistent across treatments and do not exceed levels that cause non-specific effects (typically ≤1%)

- Phenotypic scoring consistency: Establish standardized scoring criteria and train multiple researchers to minimize inter-observer variability

Researchers should also consider that some anthelmintics require both direct parasite targeting and host immune components for full efficacy in vivo [9]. Therefore, compounds showing modest effects in vitro may still demonstrate significant efficacy in animal models, and vice versa.

Limitations and Future Directions

While this compound offers valuable properties as a positive control in anthelmintic research, several limitations warrant consideration. Most significantly, the commercial availability of this compound isomers may be limited compared to established anthelmintics, potentially restricting widespread adoption. Additionally, the comprehensive anthelmintic activity profile of this compound against diverse helminth species remains less characterized than clinical anthelmintics, requiring researchers to establish species-specific baseline data for their particular models.

The stereospecific activity of this compound isomers presents both an advantage and a challenge. While the differential effects provide built-in structure-activity relationship controls, the potential for isomer interconversion under certain conditions must be considered in experimental design and data interpretation. Furthermore, the mechanistic relationship between this compound and benzimidazole binding sites on β-tubulin deserves further elucidation, as this information would help position this compound within the broader landscape of microtubule-targeting anthelmintics.

Future applications of this compound in anthelmintic research may include:

- High-content screening platforms that quantify subtle microtubule disruption phenotypes using automated imaging and machine learning algorithms [9]

- Combination therapy studies evaluating potential synergies between this compound and anthelmintics with different mechanisms of action

- Resistance mechanism studies exploring potential cross-resistance between this compound and clinical benzimidazoles in field isolates of parasitic nematodes

As anthelmintic discovery evolves to incorporate more sophisticated screening technologies and mechanism-based approaches [6] [9], well-characterized control compounds like this compound will remain essential tools for validating experimental systems and interpreting results from novel compound screening.

References

- 1. Effects of this compound on the microtubule system of cells in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the anti-microtubule compound this compound ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/science/article/abs/pii/S0141813024063803 [sciencedirect.com]

- 4. Interactions of Caenorhabditis elegans β-tubulins with the ... [pubmed.ncbi.nlm.nih.gov]

- 5. The anthelmintic drug mebendazole induces mitotic arrest and... [pubmed.ncbi.nlm.nih.gov]

- 6. Anthelmintic drug discovery: target identification, screening ... [pmc.ncbi.nlm.nih.gov]

- 7. Anthelmintic drugs and nematicides: studies in ... - NCBI [ncbi.nlm.nih.gov]

- 8. The New Method Developed for Evaluation of Anthelmintic ... [pmc.ncbi.nlm.nih.gov]

- 9. High-content approaches to anthelmintic drug screening [pmc.ncbi.nlm.nih.gov]

Tubulozole-C Treatment in Fasciola hepatica Ultrastructure Studies: Application Notes and Experimental Protocols

Introduction to Tubulozole-C as a Microtubule Inhibitor in F. hepatica Research

This compound-C represents a significant stereoselective microtubule inhibitor that has proven instrumental in advancing our understanding of cytoskeletal dynamics in parasitic helminths, particularly the liver fluke Fasciola hepatica. This experimental compound has enabled researchers to investigate the fundamental role of microtubules in maintaining tegumental integrity and cellular organization in this medically and economically important parasite. The application of this compound-C in ultrastructural studies has provided critical insights into the mechanism of action of benzimidazole anthelmintics and has contributed substantially to our understanding of drug resistance mechanisms in parasitic flatworms.

The significance of this compound-C in F. hepatica research extends beyond basic biology to practical therapeutic applications. Studies comparing the effects of this compound-C with triclabendazole—the primary anthelmintic used against F. hepatica—have revealed that both compounds share the same target molecule, making this compound-C an invaluable experimental tool for investigating the molecular basis of triclabendazole action and resistance [1]. This research has taken on increased importance with the emergence and spread of triclabendazole-resistant fluke populations worldwide, threatening both animal and human health.

Quantitative Analysis of this compound-C-Induced Ultrastructural Changes

Concentration-Dependent Effects on Tegumental Architecture

This compound-C exerts profound effects on the F. hepatica tegument in a concentration and time-dependent manner. At the experimental concentration of 1×10⁻⁶ M, this compound-C induces severe disruption to the tegumental syncytium that constitutes the interface between the fluke and its host environment [2] [3]. The quantitative progression of these ultrastructural alterations is summarized in Table 1, which delineates the specific changes observed across different cellular compartments and their temporal progression.

Table 1: Temporal Progression of Ultrastructural Changes in F. hepatica Following this compound-C Treatment (1×10⁻⁶ M)

| Time Post-Treatment | Tegumental Syncytium | Tegumental Cells | Vitelline Cells |

|---|---|---|---|

| Early Phase (0-6 h) | Initial accumulations of T1 secretory bodies at both apex and base | GER cisternae become swollen and disrupted | Beginning of altered cell population dynamics |

| Mid Phase (6-12 h) | Increased convolution and blebbing of apical membrane | Golgi complexes disperse to cell periphery | Nurse cell cytoplasm fragments |

| Late Phase (>12 h) | Sloughing of tegumental syncytium | Golgi complexes gradually disappear from cytoplasm | Shell globule clusters become loosely packed |

The dramatic effects of this compound-C on the fluke's tegument are characterized by initial accumulations of T1 secretory bodies both at the tegumental apex and base, suggesting profound disruption of vesicular transport mechanisms [2]. This is followed in later time periods by the complete sloughing of the tegumental syncytium, representing the most severe manifestation of this compound-induced damage [2]. In the underlying tegumental cells, the granular endoplasmic reticulum (GER) cisternae become swollen and disrupted, progressively concentrating around the nucleus, while the Golgi complexes disperse to the periphery of the cells and gradually disappear from the cytoplasm [3].

Comparative Effects of this compound-C and Colchicine on Cellular Structures

The impact of this compound-C extends beyond the tegument to the vitelline follicles, which play crucial roles in egg formation and shell production. Following treatment with this compound-C, the cell population in the vitelline follicles is markedly altered, with an abnormally large proportion of stem cells and relatively few intermediate type 1 cells [2]. The nurse cell cytoplasm becomes fragmented and loses contact with the vitelline cells, while the shell globule clusters within the intermediate type 2 and mature cells become loosely packed [2] [3]. In mature vitelline cells, 'yolk' globules and glycogen deposits become fewer than normal, and lipid droplets are observed [3].

Table 2: Comparative Effects of Microtubule Inhibitors on F. hepatica Ultrastructure

| Cellular Component | This compound-C (1×10⁻⁶ M) | Colchicine (1×10⁻³ M) |

|---|---|---|

| Tegumental Apical Membrane | Becomes convoluted and blebbed | Becomes increasingly convoluted and blebbed |

| Secretory Bodies | Accumulations at both apex and base | Accumulations mainly in basal region |

| Golgi Complexes | Dispersed to periphery, then disappear | Remain active for up to 12 hours |

| Tegumental Integrity | Complete sloughing of syncytium | Progressive thinning but maintained |

| Vitelline Follicles | Severe disruption of all cell types | Moderate disruption of cell populations |

When compared to colchicine, another microtubule inhibitor tested at 1×10⁻³ M, this compound-C demonstrates more severe effects on fluke ultrastructure despite being used at a 1000-fold lower concentration [2]. This enhanced potency highlights the remarkable efficacy of this compound-C as a microtubule-disrupting agent in F. hepatica. The differential effects of these two inhibitors on cellular architecture are summarized in Table 2, providing a comparative framework for understanding their distinct mechanisms of action.

Detailed Experimental Protocols for this compound-C Ultrastructural Studies

In Vitro Drug Exposure and Tissue Processing Protocol

The following protocol details the standardized methodology for investigating the ultrastructural effects of this compound-C on F. hepatica, adapted from established procedures in the literature [2] [1]:

- Fluke Collection and Maintenance: Collect adult F. hepatica from bile ducts of experimentally infected hosts within 2-4 hours of slaughter. Maintain flukes in warm (37°C) hepatobiliary medium supplemented with antibiotics (penicillin 100 IU/mL, streptomycin 100 µg/mL) during transport to the laboratory.

- In Vitro Drug Exposure: Prepare this compound-C stock solution in DMSO at 10⁻² M concentration. Dilute to final working concentration of 1×10⁻⁶ M in complete hepatobiliary medium. Incubate intact flukes or tissue slices in drug-containing medium at 37°C under microaerophilic conditions for time periods ranging from 3 to 24 hours. Include control flukes incubated in medium with equivalent DMSO concentration without drug.

- Tissue Fixation for Electron Microscopy: Following incubation, immediately fix tissue samples in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 4 hours at 4°C. Post-fix in 1% osmium tetroxide in the same buffer for 1.5 hours at 4°C.

- Dehydration and Embedding: Dehydrate through graded ethanol series (50%, 70%, 90%, 100%) followed by propylene oxide. Infiltrate with epon-araldite resin mixture and polymerize at 60°C for 48 hours.

- Sectioning and Staining: Prepare ultrathin sections (60-90 nm) using a diamond knife ultramicrotome. Mount on copper grids and stain with uranyl acetate and lead citrate.

- Transmission Electron Microscopy: Examine sections using TEM operated at 60-80 kV. Capture micrographs systematically to ensure comprehensive documentation of all tissue regions.

Tubulin Immunocytochemistry Protocol

To complement ultrastructural observations and directly visualize tubulin distribution, the following immunocytochemistry protocol has been developed [1]:

- Section Preparation: Collect semithin sections (0.5-1.0 µm) from epon-araldite embedded samples and mount on gelatin-coated glass slides.

- Etching and Permeabilization: Treat sections with saturated sodium ethoxide for 15-30 minutes to partially remove resin. Follow with rinses in absolute ethanol and descending ethanol series to distilled water.

- Antigen Retrieval: Incubate sections with 0.01 M citrate buffer (pH 6.0) at 95-100°C for 10-15 minutes. Cool slowly to room temperature.

- Immunolabeling: Block nonspecific sites with 2% normal goat serum in PBS for 30 minutes. Incubate with primary anti-tubulin antibody (monoclonal anti-α-tubulin recommended) at appropriate dilution in humid chamber for 2 hours at room temperature or overnight at 4°C.

- Detection and Visualization: After PBS washes, apply appropriate secondary antibody conjugated to colloidal gold (10-15 nm particles) for 1 hour at room temperature. Silver enhance gold signal if necessary for light microscopy. Counterstain lightly with toluidine blue for light microscopy or leave unstained for electron microscopy.

- Controls and Validation: Include negative controls omitting primary antibody and positive controls using known tubulin-rich tissues processed in parallel.

Implications for Drug Resistance and Therapeutic Applications

Cross-Resistance with Triclabendazole

A critical finding from this compound-C studies concerns its cross-resistance profile with triclabendazole (TCBZ), the frontline anthelmintic for F. hepatica control. Research has demonstrated that this compound-C and TCBZ share the same target molecule, and TCBZ-resistant flukes are also cross-resistant to this compound-C [1]. This discovery has profound implications for understanding drug resistance mechanisms in this parasite.

In TCBZ-susceptible flukes, this compound-C causes severe disruption within the tegument, accompanied by diminished tubulin immunoreactivity within the tegumental syncytium following treatment [1]. In contrast, this compound-C causes only minor disruption of the tegument in TCBZ-resistant F. hepatica and does not significantly alter the pattern of tubulin immunostaining within the tegumental syncytium [1]. This differential response provides a valuable experimental tool for identifying and characterizing resistant fluke populations.

Potential Significance for Benzimidazole Therapy

The ultrastructural changes induced by this compound-C provide important insights into the cellular mechanisms underlying benzimidazole anthelmintic efficacy and resistance. Microtubules play crucial roles in numerous cellular processes in F. hepatica, including:

- Secretory pathway organization and function

- Membrane trafficking and turnover

- Cell division and differentiation processes

- Cytoskeletal integrity and structural maintenance

Disruption of these fundamental cellular processes through microtubule inhibition represents a key mechanism of anthelmintic action. The demonstrated effects of this compound-C on Golgi complex integrity and secretory body distribution highlight the importance of microtubule-dependent transport mechanisms in maintaining tegumental function [2] [3]. The tegument represents not only the primary interface with the host but also a critical site of nutrient absorption and immune interaction, making its structural and functional integrity essential to fluke survival.

Experimental Workflow and Technical Visualization

The experimental approach for investigating this compound-C effects on F. hepatica ultrastructure involves multiple integrated methodologies that provide complementary data. The workflow encompasses drug exposure, ultrastructural analysis, and immunocytochemical validation to comprehensively characterize drug-induced changes.

Conclusion and Research Applications

The application of this compound-C in F. hepatica ultrastructure studies has yielded fundamental insights into microtubule function in parasitic flatworms and provided valuable information about the cellular mechanisms of benzimidazole anthelmintics. The detailed protocols and quantitative data presented in these application notes provide researchers with robust methodologies for investigating drug-induced ultrastructural changes in helminth parasites.

The demonstrated cross-resistance between this compound-C and triclabendazole highlights the utility of this compound-C as an experimental tool for investigating resistance mechanisms in F. hepatica [1]. Future research directions should focus on elucidating the precise molecular interactions between this compound-C and its tubulin target in F. hepatica, which may inform the development of novel anthelmintics with activity against drug-resistant fluke populations.

References

- 1. The effect of the microtubule inhibitor this compound -C on the tegument of... [link.springer.com]

- 2. : the effect of the microtubule inhibitors colchicine... Fasciola hepatica [pubmed.ncbi.nlm.nih.gov]

- 3. cambridge.org/core/journals/parasitology/article/abs/ fasciola - hepatica ... [cambridge.org]

preparing tubulozole solutions for laboratory use

Tubulozole: Background and Formulation Strategy

This compound is a synthetic antifungal agent that functions as a microtubule-destabilizing agent. It belongs to a class of compounds that target the colchicine binding domain of β-tubulin [1].

A primary challenge in formulating this compound is its likely low water solubility, a common property among similar antifungal agents. The following table summarizes the formulation principle, which can be adapted for this compound based on strategies used for comparable drugs [2] [3].

| Formulation Aspect | Considerations for this compound |

|---|---|

| Core Challenge | Low aqueous solubility of active ingredient (inferred from similar compounds) [2] [3]. |

| Proposed Strategy | Use of a mixed solvent system [2]. |

| Solvent System | Blend of a water-immiscible solvent (to dissolve the drug) and a water-miscible solvent (to enhance solubility and stabilize the mixture) [2]. |

| Example Solvents | Water-immiscible: 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, n-butyl acetate, methyl isobutyl ketone. Water-miscible: methanol, 1-propanol, propylene glycol monomethyl ether [2]. |

| Alternative Approach | For a more advanced delivery system, nanoemulsions can be considered. These use surfactants and energy to create very small droplet dispersions in water, which can improve stability and bioavailability [3]. |

Proposed Experimental Workflow for Solution Preparation

Based on the general formulation strategy, the following workflow outlines the key steps for preparing a this compound solution. You will need to optimize concentrations, solvent ratios, and methods based on experimental results.

The following diagram maps out the logical workflow for developing and preparing a this compound laboratory solution.

Critical Considerations for Laboratory Use

When developing and using this compound solutions in the lab, keep these points in mind:

- Safety and Handling: There is no specific safety data for this compound in the search results. You must treat it as a potentially hazardous chemical. Consult its Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

- Solvent Selection: The final choice of solvents should be guided not only by solubility but also by their toxicity and compatibility with your biological assay system. For example, high concentrations of organic solvents can be toxic to cells or interfere with assays.

- Characterization is Key: After preparation, characterize your solution. If forming an emulsion, measure the polydispersity index (PDI); a PDI below 0.7 is generally indicative of a stable, monodisperse system [3]. Monitor the solution for precipitation over time to assess its stability.

Research and Adaptation Tips

To move forward with your work, I suggest the following:

- Consult Specialized Databases: Search for the exact chemical and physical properties of this compound (e.g., CAS number, log P, melting point) in databases like PubChem, SciFinder, or Reaxys. This data is crucial for rational solvent selection.

- Review Related Formulations: Deeply analyze patents and papers on related β-tubulin inhibitors (e.g., benzimidazoles, colchicine analogs) for specific emulsifiers, stabilizers, and concentration ranges that can be tested for this compound [2] [1].

- Start Small: Begin with small-scale experiments to test different solvent blends and surfactants. A Design of Experiments (DoE) approach can be efficient for optimizing multiple variables simultaneously.

References

Experimental Protocol for Tubulin Polymerization Assays

This section details the core methodology for assessing compound effects on tubulin, applicable to inhibitors like tubulozole.

Assay Principle

Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence as microtubules form. Inhibitors like this compound disrupt this process, leading to a decrease in the rate and total amount of polymer formed [1].

Key Materials

- Purified Tubulin: Porcine brain tubulin (e.g., Cytoskeleton Inc. Cat. # T240) or cancer cell-derived tubulin (e.g., from HeLa or MCF-7 cells) [1].

- Test Compound: this compound. A stock solution is typically prepared in DMSO, with a final DMSO concentration not exceeding 1-2% (v/v) in the assay.

- Controls:

- Assay Buffer: Typically PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP. Glycerol may be added to promote polymerization in some protocols [1].

Detailed Workflow: Absorbance-Based Assay

This classic method measures turbidity at 340 nm [1].

- Preparation: Pre-warm the assay buffer and tubulin protein on ice. Pre-warm the spectrophotometer or plate reader to 37°C.

- Reaction Setup: In a cuvette or 96-well plate, mix the following components to a final volume of 100 µL:

- Assay Buffer (including 1 mM GTP)

- Test compound (e.g., this compound) or control vehicle.

- Purified tubulin (final concentration 2-3 mg/mL).

- Kinetic Measurement: Immediately transfer the plate to a pre-warmed (37°C) reader and record the absorbance at 340 nm every minute for 60-90 minutes.

- Data Analysis: Plot absorbance vs. time to generate polymerization curves. Analyze the lag phase, growth rate (Vmax), and final polymer mass.

The workflow for this assay is outlined below.

Alternative Workflow: Fluorescence-Based Assay

This method uses a fluorophore that incorporates into microtubules, offering higher sensitivity [1].

- Preparation: Steps are identical to the absorbance-based assay.

- Reaction Setup: The setup is similar, but the reaction mixture includes a fluorescent reporter (e.g., from Cytoskeleton Inc. Cat. # BK006P). The final reaction volume is typically 50 µL.

- Kinetic Measurement: Monitor fluorescence (e.g., Ex/Em = 360/420 nm) kinetically at 37°C for 60-90 minutes.

- Data Analysis: Analyze the fluorescence polymerization curves as described above.

Quantitative Data and Analysis

The following table compares the effects of different types of microtubule-targeting agents, providing a reference for interpreting this compound assay results.

Table 1: Comparison of Microtubule-Targeting Agents in Polymerization Assays

| Compound | Mechanism / Target Site | Effect on Polymerization | Exemplary IC₅₀ / EC₅₀ | Cellular Phenotype |

|---|---|---|---|---|

| This compound | Inhibitor; binds β-tubulin [2] | Depolymerization | Information Missing | G₂/M phase arrest [2] |

| Paclitaxel (Taxol) | Stabilizer; taxane site [1] | Enhanced polymerization | 1 µM [1] | Mitotic arrest [4] |

| Vinblastine | Destabilizer; vinca site [4] | Depolymerization | 0.6 µM [1] | Mitotic arrest [4] |

| Nocodazole | Destabilizer; colchicine site [5] | Depolymerization | Information Missing | Mitotic arrest [5] |

| Combretastatin A-4 | Destabilizer; colchicine site [3] | Depolymerization | 0.37 - 0.69 µM (tubulin assay) [3] | G₂/M phase arrest [4] |

| Compound 4 (Pyrrole Deriv.) | Destabilizer; colchicine site [3] | Depolymerization | 0.19 µM (tubulin assay) [3] | G₂/M phase arrest [3] |

Mechanistic Insights & Downstream Analysis

This compound-induced microtubule disruption triggers a specific cellular signaling cascade. The pathway below integrates known this compound effects with established G2/M checkpoint regulation [2].

Critical Technical Notes

- Tubulin Source: The choice of tubulin (e.g., neuronal vs. cancer cell line-derived) can influence inhibitor sensitivity and assay results [1].

- DMSO Concentration: Maintain consistent, low concentrations of DMSO across all samples to avoid solvent-induced effects on tubulin polymerization.

- Data Interpretation: A compound that induces G2/M arrest is not necessarily a direct tubulin inhibitor. Follow-up experiments, such as immunofluorescence to visualize microtubule network integrity or competitive binding assays with labeled colchicine [3], are essential to confirm direct target engagement.

- This compound Specificity: Note that the cytotoxic and microtubule-destabilizing effects are specific to the cis-isomer (this compound-C), while the trans-isomer (this compound-T) is inactive [6] [2].

The field of microtubule research continues to advance, with novel inhibitors being discovered [7] [8] [3]. The protocols and references provided here will allow you to robustly characterize the effects of this compound and similar compounds.

References

- 1. Tubulin and microtubule based assays, compound ... [cytoskeleton.com]

- 2. This compound-induced G2/M cell cycle arrest in human colon ... [sciencedirect.com]

- 3. Microwave-assisted synthesis of tubulin assembly ... [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. A New Quantitative Cell-Based Assay Reveals Unexpected ... [pmc.ncbi.nlm.nih.gov]

- 6. Interaction between the microtubule inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a novel potent tubulin inhibitor through virtual ... [nature.com]

- 8. Design, synthesis and biological activity of tubulin ... [sciencedirect.com]

Why is Tubulozole Poorly Soluble, and Why Does It Matter?

Tubulozole is a tubulin-binding agent with antifungal and potential anticancer activity [1]. Its low water solubility is a common challenge, as it falls into Biopharmaceutics Classification System (BCS) Class II, meaning it has high permeability but low solubility [2] [3].

For BCS Class II drugs, the rate-limiting step for absorption is drug release from the dosage form and its dissolution in gastrointestinal fluids [4]. Therefore, improving solubility and dissolution rate is crucial to achieving the desired therapeutic concentration in the bloodstream and eliciting a pharmacological response [4].

Techniques for Solubility Enhancement of this compound

The table below summarizes established techniques that can be investigated to improve the solubility of this compound.

| Technique Category | Specific Method | Key Principle | Considerations for this compound |

|---|---|---|---|

| Physical Modification [4] [5] | Nanosuspension | Reduces particle size to 200-600 nm, vastly increasing surface area for dissolution [5]. | Suitable for drugs insoluble in both water and oils. Requires stabilizers (surfactants) to prevent aggregation [5]. |

| Chemical Modification [5] | Salt Formation | Increases dissolution rate by forming a more soluble salt form of the parent compound (e.g., sodium or potassium salts of weak acids) [5]. | The salt form must be stable and not precipitate in the gastrointestinal environment [5]. |

| Carrier Systems [2] [6] | Cyclodextrin Complexation | Cyclodextrins form water-soluble inclusion complexes, encapsulating the drug molecule in their hydrophobic cavity [6]. | Derivatives like 2-HP-β-CD and 6-O-Maltosyl-β-CD offer high solubility and lower toxicity compared to native β-CD [6]. |

| Carrier Systems [2] | Solid Dispersion | Dispersion of a drug in an inert hydrophilic polymer matrix (e.g., PVP, PEG) to improve wettability and dissolution [5]. | Can create intimate mixtures (eutectic, solid solution). Stability and potential crystallization of the drug in the matrix need monitoring [5]. |

| Carrier Systems [7] | Nanoemulsion | Uses a mixture of oil, surfactant, and co-surfactant to solubilize the drug in fine oil droplets (< 0.5 microns) [7]. | Provides greater stability, wettability, and can reduce the required dose of the active ingredient [7]. |

| Micellar Solubilization [6] | Surfactants | Surfactants form micelles above a critical concentration, and the drug can be incorporated into their hydrophobic core [6]. | Non-ionic surfactants like Pluronic F-127 have shown effective solubilization for similar triazole drugs [6]. |

The following workflow can help guide the selection of an appropriate technique:

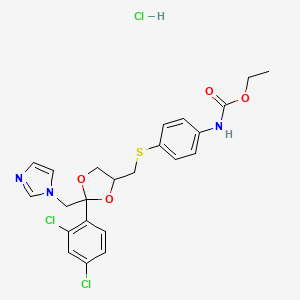

Experimental Protocol: Cyclodextrin Complexation

This is a detailed methodology for preparing a this compound-cyclodextrin inclusion complex using the co-precipitate method, which is effective for enhancing the solubility of similar antifungal triazoles [6] [5].

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD).

Materials:

- This compound (as the active drug)

- 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD) or 6-O-Maltosyl-β-CD [6]

- Ethanol and Distilled Water

- Magnetic stirrer

- Beakers

- Lyophilizer (freeze-dryer) or oven for drying

Procedure:

- Prepare Solutions: Dissolve this compound in a minimal quantity of ethanol. Separately, dissolve a calculated molar ratio (e.g., 1:1) of 2-HP-β-CD in distilled water [5].

- Mix Solutions: Combine the drug and cyclodextrin solutions in a beaker. Stir the mixture continuously at room temperature for 1-2 hours to facilitate complex formation [5].

- Evaporate Solvent: Remove the solvent by evaporation using a rotary evaporator or by leaving the solution in a fume hood until a solid mass is obtained.

- Dry the Complex: Further dry the resultant solid mass in a desiccator or an oven at a low temperature (e.g., 40°C) to remove residual solvent.

- Pulverize and Store: Pulverize the dried mass using a mortar and pestle. Pass the powder through a sieve (e.g., #80 mesh) to obtain a uniform particle size. Store the final inclusion complex in a desiccator [5].

Evaluation:

- Phase Solubility Studies: Prepare aqueous solutions of 2-HP-β-CD at varying concentrations. Add an excess of this compound to each vial. Shake the vials continuously until equilibrium is reached. Filter the solutions and analyze the drug content using a validated UV or HPLC method. Plot the phase-solubility diagram to confirm complex formation and determine the stability constant [6].

Troubleshooting Common Issues

Problem: Low Complexation Efficiency

- Cause: Incorrect molar ratio of drug to cyclodextrin or insufficient stirring time.

- Solution: Screen different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2). Ensure adequate stirring time to reach equilibrium [6].

Problem: Precipitation of Drug in Final Solution

- Cause: The complex may be unstable at the storage temperature or pH, or the solubility limit has been exceeded.

- Solution: Ensure the formulation is within the solubility capacity of the cyclodextrin. Check the pH of the solution, as it can influence the stability of the complex [6].

Problem: High Toxicity of Formulation

- Cause: Some native cyclodextrins (like β-CD) are known to have nephrotoxicity.

- Solution: Use modified cyclodextrins like 2-HP-β-CD or 6-O-Maltosyl-β-CD, which have demonstrated higher aqueous solubility and lower toxicity in pharmaceutical applications [6].

Key Takeaways

- The tubulin-binding function of this compound is critical, so any solubilization technique must not interfere with its biological activity.

- Techniques like cyclodextrin complexation and nanonization are particularly promising as they have been successfully applied to similar antitubulin agents (e.g., Tetrazole derivatives) [8] and antifungals [6].

- A systematic experimental approach, starting with phase solubility studies, is essential for optimizing the formulation.

References

- 1. US6407079B1 (en) [patents.google.com]

- 2. Solubilization techniques used for poorly water-soluble drugs [sciencedirect.com]

- 3. 5 Novel Techniques for Solubility Enhancement [ascendiacdmo.com]

- 4. Drug Solubility: Importance and Enhancement Techniques [pmc.ncbi.nlm.nih.gov]

- 5. Methods of solubility enhancements | PPTX [slideshare.net]

- 6. New Antifungal Compound: Impact of Cosolvency ... [pmc.ncbi.nlm.nih.gov]

- 7. Nanoemulsion Formulations of Fungicide Tebuconazole ... [pmc.ncbi.nlm.nih.gov]

- 8. Novel Tetrazole Derivatives Targeting Tubulin Endowed ... [mdpi.com]

Technical Support Center: Microtubule-Targeting Compound Optimization

This guide provides a structured approach to troubleshoot and optimize experiments involving microtubule-targeting compounds.

Troubleshooting Guide: Common Experimental Issues

Problem: Inconsistent or No Observed Phenotype

- Potential Cause: Incorrect or sub-optimal compound concentration.

- Solution:

- Perform a Dose-Response Curve: Treat cells with a wide range of concentrations (e.g., 1 nM to 100 µM) for a standardized time.

- Quantify Readouts: Use high-content imaging to measure objective endpoints like mitotic index, microtubule polymer mass, or cell viability.

- Determine EC₅₀: Calculate the half-maximal effective concentration from your dose-response data to find the optimal working range.

Problem: High Toxicity or Non-Specific Effects

- Potential Cause: Concentration is too high, leading to off-target effects.

- Solution:

- Compare Viability and Phenotype: Run a parallel cell viability assay (e.g., MTT, ATP-based) alongside your phenotypic assay.

- Identify Selective Index: Find a concentration window where the desired phenotype (e.g., mitotic arrest) is achieved with minimal cell death.

Problem: Phenotype is Cell Line-Dependent

- Potential Cause: Differential expression of drug transporters, tubulin isotypes, or metabolizing enzymes [1].

- Solution:

- Validate in Multiple Models: Always test your compound in several relevant cell lines.

- Use a Positive Control: Include a well-characterized microtubule drug (e.g., nocodazole for destabilization, paclitaxel for stabilization) as a benchmark in each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new microtubule-targeting compound?

- A: Without prior data, a broad-range dose-response experiment is essential. Start with a 10,000-fold range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and narrow it down in subsequent experiments. Always refer to any existing literature on structurally similar compounds.

Q2: How long should I treat cells to see a effect on microtubules?